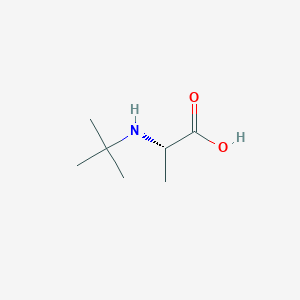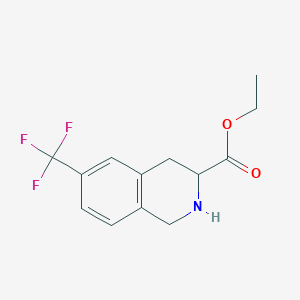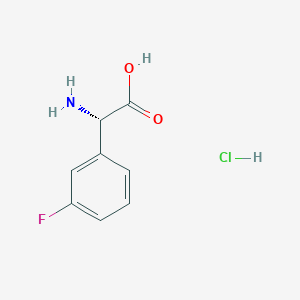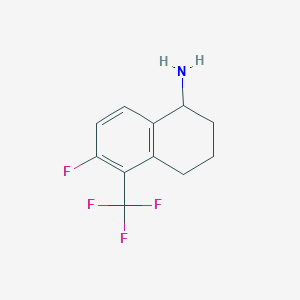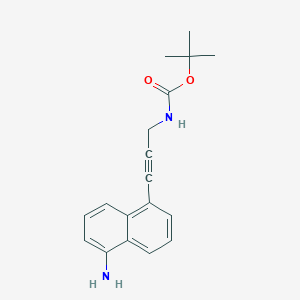
Sodium2-methyloxazole-5-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium2-methyloxazole-5-sulfinate is an organosulfur compound that belongs to the class of sulfinates. It is characterized by the presence of a sulfinate group attached to a 2-methyloxazole ring. This compound is of significant interest due to its versatile applications in organic synthesis and its potential use in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium2-methyloxazole-5-sulfinate, typically involves the reaction of sulfinic acids with sodium hydroxide. One common method is the oxidation of thiols to sulfinic acids, followed by neutralization with sodium hydroxide to form the sodium sulfinate salt . Another approach involves the Michael addition of acrylonitrile with thiols, which are then oxidized with hydrogen peroxide in glacial acetic acid to form the corresponding sulfinates .
Industrial Production Methods: Industrial production of sodium sulfinates often employs large-scale oxidation processes using hydrogen peroxide or other oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium2-methyloxazole-5-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to thiols.
Substitution: It participates in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in glacial acetic acid is commonly used.
Reduction: Reducing agents such as sodium borohydride are employed.
Substitution: Nucleophiles like amines or alcohols can react with this compound under mild conditions.
Major Products:
Sulfonates: Formed through oxidation.
Thiols: Formed through reduction.
Substituted Oxazoles: Formed through nucleophilic substitution.
Applications De Recherche Scientifique
Sodium2-methyloxazole-5-sulfinate has a wide range of applications in scientific research:
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Mécanisme D'action
The mechanism of action of sodium2-methyloxazole-5-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with various molecular targets, including enzymes and receptors. The sulfinate group can undergo oxidation or reduction, leading to the formation of reactive intermediates that participate in further chemical transformations .
Comparaison Avec Des Composés Similaires
Sodium2-methyloxazole-5-sulfinate can be compared with other sulfinates and sulfonates:
Sodium Methanesulfinate: Similar in structure but lacks the oxazole ring, making it less versatile in certain synthetic applications.
Sodium Benzenesulfinate: Contains a benzene ring instead of an oxazole ring, leading to different reactivity and applications.
Sodium p-Toluenesulfinate: Similar to sodium benzenesulfinate but with a methyl group on the benzene ring, affecting its chemical properties.
The unique combination of the oxazole ring and the sulfinate group in this compound provides distinct reactivity and makes it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C4H4NNaO3S |
|---|---|
Poids moléculaire |
169.14 g/mol |
Nom IUPAC |
sodium;2-methyl-1,3-oxazole-5-sulfinate |
InChI |
InChI=1S/C4H5NO3S.Na/c1-3-5-2-4(8-3)9(6)7;/h2H,1H3,(H,6,7);/q;+1/p-1 |
Clé InChI |
QIXMWPQWRNUCFM-UHFFFAOYSA-M |
SMILES canonique |
CC1=NC=C(O1)S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



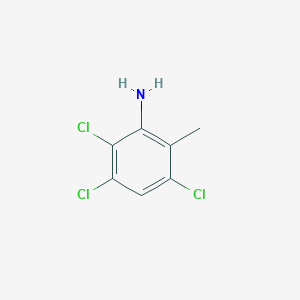

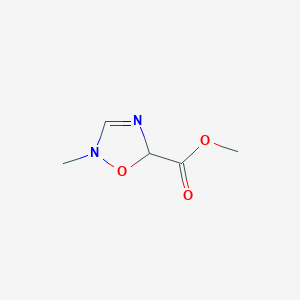
![3,5-Difluoro-[1,1'-biphenyl]-4-ol](/img/structure/B13119413.png)
![6-Azaspiro[3.6]decan-7-one](/img/structure/B13119416.png)
![5-Methyl-2,3-dihydroimidazo[1,2-a]pyrimidine-6,7-diamine](/img/structure/B13119418.png)

